molecular formula C14H18O2 B8492608 2-Isopropyl-5-indanacetic acid CAS No. 57144-75-9

2-Isopropyl-5-indanacetic acid

Cat. No. B8492608
CAS RN: 57144-75-9
M. Wt: 218.29 g/mol
InChI Key: MRASYQFTHLLRCS-UHFFFAOYSA-N
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Patent
US04166131

Procedure details

A solution of 10 g of sodium hydroxide in 20 cc of water is added to a solution of 24.5 g of crude 2-isopropyl-α-oxo-5-indanacetic acid ethyl ester in 300 cc of ethanol, and the mixture is boiled at reflux for 11/2 hours. The solution is concentrated, diluted with water, and the neutral by-products are extracted with ether. The aqueous phase is then acidified with hydrochloric acid, extracted with ether, the ether extract is washed with water, dried over sodium sulphate and concentrated by evaporation. 2-isopropyl-α-oxo-5-indanacetic acid is obtained as an oil and is used for the next reaction without purification. The (1,3-dihydroxy-2-hydroxymethyl-2-propyl)ammonium salt of 2-isopropyl-α-oxo-5-indanacetic acid has a M.P. of B 145°-147°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-isopropyl-α-oxo-5-indanacetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OCC([NH3+])(CO)CO.[CH:9]([CH:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([C:21](=O)[C:22]([OH:24])=[O:23])[CH:18]=2)[CH2:13]1)([CH3:11])[CH3:10]>>[CH:9]([CH:12]1[CH2:20][C:19]2[C:14](=[CH:15][CH:16]=[C:17]([CH2:21][C:22]([OH:24])=[O:23])[CH:18]=2)[CH2:13]1)([CH3:11])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(CO)(CO)[NH3+]
Step Two
Name
2-isopropyl-α-oxo-5-indanacetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1CC2=CC=C(C=C2C1)C(C(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is used for the next reaction without purification
CUSTOM
Type
CUSTOM
Details
a M.P. of B 145°-147°

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1CC2=CC=C(C=C2C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.